molecular formula C10H14N2O5 B8713369 1-[(2-Acetoxyethoxy)Methyl]Thymine CAS No. 81777-42-6

1-[(2-Acetoxyethoxy)Methyl]Thymine

Cat. No.: B8713369
CAS No.: 81777-42-6
M. Wt: 242.23 g/mol
InChI Key: ZJCCKGLUXJRPHE-UHFFFAOYSA-N
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Description

1-[(2-Acetoxyethoxy)Methyl]Thymine is a synthetic thymine derivative characterized by a 2-acetoxyethoxy methyl substituent at the N1 position of the pyrimidine ring. Structurally, it belongs to the class of acyclic pyrimidine analogs, which have garnered attention for their antiviral properties, particularly in the context of HIV-1 inhibition . The acetoxyethoxy group introduces an ester functionality, distinguishing it from the hydroxyethoxy substituent in the well-studied HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) series.

The compound’s synthesis likely involves acetylation of a hydroxyethoxy precursor, a strategy employed in related HEPT derivatives to modulate pharmacokinetic properties .

Properties

CAS No.

81777-42-6

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C10H14N2O5/c1-7-5-12(10(15)11-9(7)14)6-16-3-4-17-8(2)13/h5H,3-4,6H2,1-2H3,(H,11,14,15)

InChI Key

ZJCCKGLUXJRPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COCCOC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The acetoxyethoxy group in this compound confers esterase-sensitive properties, acting as a prodrug that may hydrolyze in vivo to release the active hydroxy form . This contrasts with HEPT’s hydroxyl group, which is prone to glucuronidation, reducing bioavailability .
  • Compared to carboxyethyl derivatives (e.g., 1-{2-Carboxyethyl}Thymine), the acetoxyethoxy substituent balances lipophilicity and solubility, optimizing tissue penetration .

Metabolic and Oxidative Considerations

  • The methyl group of thymine derivatives is prone to oxidation, forming products like 5-hydroxymethyluracil (5hmU) and 5-formyluracil (5fU) under oxidative stress . The acetoxyethoxy group may shield the thymine core from radical attack, improving stability compared to unmodified thymine or HEPT .
  • In contrast, HEPT’s hydroxyl group participates in hydrogen bonding with the enzyme active site, a feature that may be compromised in the acetoxy derivative unless hydrolyzed in vivo .

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